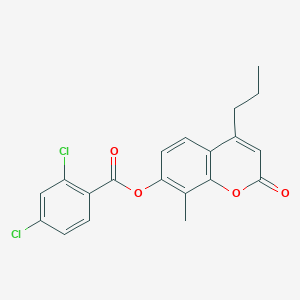![molecular formula C21H15F3N2OS B4628180 N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4628180.png)
N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide
Übersicht
Beschreibung
N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide, also known as TAK-659, is a small-molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK plays a key role in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on the synthesis and spectroscopic characterization of compounds similar to N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide, including studies on their crystal structures, mass spectrometry, and spectroscopic properties. For instance, the synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a compound with a similar structure, were extensively described, highlighting the methods for determining crystal structures and the importance of intramolecular hydrogen bonds in stabilizing these molecules (Saeed et al., 2010).
Chemoselective Reactions
Another area of interest is the chemoselective reactions involving compounds with similar functional groups, which are crucial for the synthesis of biologically active molecules. A study on the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates demonstrated the potential of these reactions in producing compounds of biological interest, suggesting a pathway for the synthesis of related compounds (Singh et al., 2017).
Material Science Applications
In material science, the focus has been on the development of new polymers and materials with enhanced properties. For example, the synthesis of hyperbranched polyimides for gas separation applications highlights the potential of incorporating specific functional groups into polymers to improve their performance in industrial applications (Fang et al., 2000).
Drug Development
While avoiding details on drug use and dosage, it's worth noting that structural analogs of this compound have been explored for their potential in drug development. Studies have examined the synthesis, structure-activity relationships, and potential biological activities of these compounds, contributing to the development of new therapeutic agents (Palanki et al., 2000).
Eigenschaften
IUPAC Name |
4-phenyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2OS/c22-21(23,24)17-7-4-8-18(13-17)25-20(28)26-19(27)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGBYLATVXGEBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4628098.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3-chlorophenyl)quinoline](/img/structure/B4628111.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4628120.png)
![N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide](/img/structure/B4628127.png)


![2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4628156.png)


![6-cyclopropyl-1-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628172.png)


![methyl 2-({[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4628181.png)
